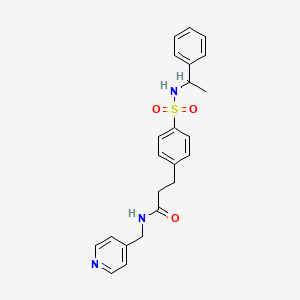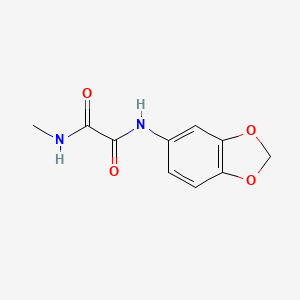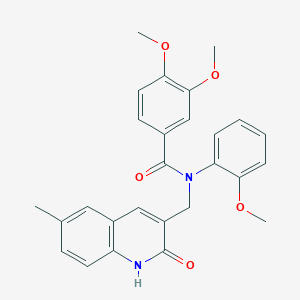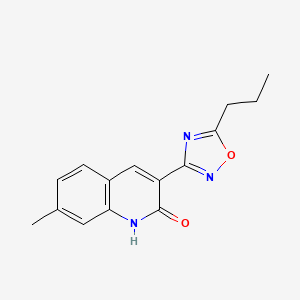![molecular formula C19H25NO3 B7709237 N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide CAS No. 768376-47-2](/img/structure/B7709237.png)
N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is also known as AH-7921 and is a synthetic opioid analgesic. It was first synthesized in the 1970s, and since then, it has been used in various research studies to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide is not fully understood. However, it is believed to act as a mu-opioid receptor agonist, similar to other opioids. It binds to the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also activates the reward pathways in the brain, leading to feelings of euphoria and relaxation.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide are similar to other opioids. It produces analgesia, sedation, and respiratory depression. It also causes a decrease in gastrointestinal motility, which can lead to constipation. The compound has a high affinity for the mu-opioid receptors, which can result in tolerance and dependence with prolonged use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide has several advantages for lab experiments. It has potent analgesic properties, making it a useful tool for studying pain pathways. It also has a lower risk of dependence and abuse compared to other opioids, making it a potential alternative for opioid replacement therapy. However, the compound has limitations in terms of its potential side effects, such as respiratory depression and constipation. Careful monitoring and dose titration are necessary to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for the study of N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide. One area of research is the development of new opioid analgesics with improved safety profiles. Another area of research is the study of the compound's potential use in the treatment of opioid addiction. It may also be useful for studying pain pathways and developing new pain management strategies. Finally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide involves several steps. The starting material for the synthesis is 2,6-dimethoxyphenylacetonitrile, which is reacted with cyclohexylmagnesium bromide to form the corresponding ketone. The ketone is then reacted with ethyl vinyl ketone to form the final product, N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic properties, making it a potential candidate for the treatment of pain. The compound has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower risk of dependence and abuse compared to other opioids, making it a potential alternative for opioid replacement therapy.
Propiedades
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-22-17-9-6-10-18(23-2)16(17)11-12-19(21)20-14-13-15-7-4-3-5-8-15/h6-7,9-12H,3-5,8,13-14H2,1-2H3,(H,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTRMXWJBUTRCU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=CC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7709159.png)






![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)



